molecular formula C18H14F4N6O3 B2795768 2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396798-68-7

2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No. B2795768
CAS RN: 1396798-68-7
M. Wt: 438.343
InChI Key: HYJVMMBLWFEJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14F4N6O3 and its molecular weight is 438.343. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide and its derivatives have been a subject of scientific research mainly in the synthesis and characterization of various pharmaceutical and chemical compounds. One study focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene carboxamide derivatives, highlighting the significance of the structural framework in biological activities (Talupur, Satheesh, & Chandrasekhar, 2021). Another research investigated the crystal structure of diflunisal carboxamides, synthesized from diflunisal, demonstrating the importance of this compound in structural chemistry and its potential in drug design (Zhong et al., 2010).

Antitumor and Anti-inflammatory Activities

The antitumor and anti-inflammatory activities of derivatives of this compound have been studied. A publication reported on the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors and evaluated their antitumor activities, showing promising results in cancer treatment (Zhu, 2015). In another study, the synthesis of an indole acetamide derivative and its molecular docking analysis indicated potential anti-inflammatory properties, highlighting the versatility of the compound in drug design (Al-Ostoot et al., 2020).

Material Science and Chemical Analysis

The compound's derivatives have also been used in material science and chemical analysis. Research on the synthesis and evaluation of oxadiazole derivatives as antimicrobial agents demonstrated the compound's role in developing new antimicrobial materials (Parikh & Joshi, 2014). Additionally, the compound has been part of studies in molecular structure and photophysical properties, emphasizing its relevance in the field of chemistry and material science (Toshiyuki et al., 2020).

properties

IUPAC Name

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N6O3/c19-13-3-1-2-4-14(13)31-9-15(29)24-11-5-7-12(8-6-11)28-26-16(25-27-28)17(30)23-10-18(20,21)22/h1-8H,9-10H2,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJVMMBLWFEJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

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